thieno[3,2-b]pyridine-6,7-diamine
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Overview
Description
Thieno[3,2-b]pyridine-6,7-diamine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridine-6,7-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the desired thieno[3,2-b]pyridine derivatives . The reaction conditions often include heating in formic acid or using other cyclization agents such as triethyl orthoformate or dimethylformamide dimethylacetal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]pyridine-6,7-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thieno[3,2-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thieno[3,2-b]pyridine core .
Scientific Research Applications
Thieno[3,2-b]pyridine-6,7-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine-6,7-diamine involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Thieno[3,2-b]pyridine-6,7-diamine can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine: This compound has a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Thieno[2,3-b]pyridine: This isomer has the thiophene ring fused at different positions on the pyridine ring.
Thieno[3,4-b]pyridine: Another isomer with a different fusion pattern.
The uniqueness of this compound lies in its specific ring fusion pattern and the resulting electronic and steric properties, which can influence its reactivity and biological activity .
Properties
CAS No. |
110643-94-2 |
---|---|
Molecular Formula |
C7H7N3S |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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